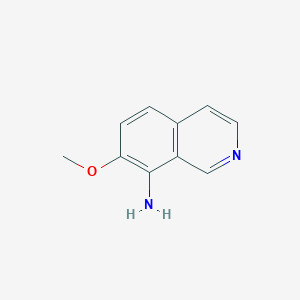

7-Methoxyisoquinolin-8-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methoxyisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYXYGWPFNZEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344117 | |

| Record name | 8-Isoquinolinamine, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55766-74-0 | |

| Record name | 8-Isoquinolinamine, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 7 Methoxyisoquinolin 8 Amine

Reactivity Profiles of the Isoquinoline (B145761) Nitrogen Atom

The isoquinoline core of 7-Methoxyisoquinolin-8-amine contains a nitrogen atom within its heterocyclic ring system. This nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. The basicity of the isoquinoline nitrogen is influenced by the electronic effects of the substituents on the ring. In the case of this compound, the methoxy (B1213986) group at the 7-position and the amino group at the 8-position are electron-donating groups, which can increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted isoquinoline. smolecule.com

The nitrogen atom can undergo protonation in the presence of acids to form the corresponding isoquinolinium salt. thieme-connect.de This reactivity is a fundamental characteristic of isoquinolines and their derivatives. thieme-connect.de Furthermore, the nucleophilic nature of the nitrogen allows it to react with electrophiles, such as alkyl halides, leading to the formation of quaternary isoquinolinium salts. For instance, the reaction of isoquinoline derivatives with iodomethane (B122720) can yield the corresponding 2-methylisoquinolinium iodide. thieme-connect.de

Transformations Involving the Amino Group (at Position 8)

The primary amino group at the 8-position is a key site for a variety of chemical transformations, including nucleophilic substitutions, acylations, alkylations, and diazotization reactions.

Nucleophilic Substitution Reactions with Varied Electrophiles

The amino group, being nucleophilic, can react with a range of electrophiles. encyclopedia.pub These reactions involve the attack of the nitrogen's lone pair on an electron-deficient center, leading to the formation of a new bond. encyclopedia.pub The specific products formed depend on the nature of the electrophile used. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of amine reactivity suggest that it would participate in such reactions.

Acylation and Alkylation Reactions of the Amino Moiety

Acylation: The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides. byjus.com This reaction typically occurs in the presence of a base to neutralize the acid byproduct. The product of this reaction is an N-acylated derivative. Friedel-Crafts acylation principles can be applied to understand this transformation where the amine acts as the nucleophile. byjus.com

Alkylation: Similarly, the amino group can undergo alkylation with alkyl halides. byjus.com This reaction introduces an alkyl group onto the nitrogen atom. It is important to note that the reaction of aromatic amines with Lewis acids, which are often used as catalysts in Friedel-Crafts alkylation, can lead to complex formation and deactivation of the ring towards further substitution. libretexts.org Reductive alkylation is another method that can be employed. google.com

A summary of representative acylation and alkylation reactions of amino groups is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acid Chloride (R-COCl) | N-Acyl-7-methoxyisoquinolin-8-amine |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl-7-methoxyisoquinolin-8-amine |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-7-methoxyisoquinolin-8-amine |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent | N-Alkyl-7-methoxyisoquinolin-8-amine |

Formation and Reactivity of Diazonium Salts from the Amino Group

The primary aromatic amino group of this compound can be converted into a diazonium salt. researchgate.net This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). byjus.commasterorganicchemistry.com The resulting diazonium salt is a versatile intermediate in organic synthesis. masterorganicchemistry.com

A documented example involves the diazotization of this compound with sodium nitrite in aqueous hydrochloric acid at 0°C. thieme-connect.de The diazonium group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.comnowgonggirlscollege.co.in For instance, the diazonium salt of this compound has been reacted with cuprous chloride (CuCl) in concentrated hydrochloric acid to yield 8-chloro-7-methoxyisoquinoline. thieme-connect.de

Reactivity of the Methoxy Group (at Position 7)

The methoxy group at the 7-position is an electron-donating group that influences the reactivity of the isoquinoline ring. While generally stable, the ether linkage can be cleaved under harsh conditions. More significantly, the methoxy group can be a target for nucleophilic aromatic substitution, particularly when activated by other substituents or through radical cation intermediates. osti.gov In some instances, the methoxy group can be substituted by other nucleophiles. osti.gov

Advanced Functionalization via C-H Activation and Regioselective Metalation Strategies

The functionalization of heteroaromatic compounds through carbon-hydrogen (C-H) activation is a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. dmaiti.com For substituted isoquinolines like this compound, C-H activation and regioselective metalation strategies enable the precise introduction of new functional groups, paving the way for diverse derivatives.

The isoquinoline nucleus itself has distinct sites of reactivity. Direct metalation, for instance, often occurs regioselectively at the C1 position due to the electron-deficient nature of the pyridine (B92270) ring and the directing effect of the ring nitrogen. beilstein-journals.org However, the substituents on the benzo-ring of this compound play a crucial role in guiding the regioselectivity of these transformations.

The 8-amino group is a particularly influential substituent. It can act as a directing group, often after being converted into a more robust directing group like an amide (e.g., picolinamide) or other bidentate, monoanionic auxiliaries. nih.gov This auxiliary can coordinate to a transition metal catalyst (commonly palladium) and direct the activation of the C-H bond at the ortho-position, which in this case is the C7 position. However, since C7 is already substituted with a methoxy group, the direction would be to the C1 position of the isoquinoline ring or potentially the C6 position of the benzene (B151609) ring, though the latter is less common. The primary amine itself can direct ortho-C-H activation under specific catalytic conditions.

Regioselective metalation using strong bases like lithium amides (e.g., Knochel-Hauser base, TMPMgCl·LiCl) is a well-established method for the functionalization of isoquinolines, typically at the C1 position. beilstein-journals.org The presence of the 8-amino and 7-methoxy groups can influence the kinetics and thermodynamics of this metalation. The methoxy group is an electron-donating group, which could slightly deactivate the benzene ring towards deprotonation, while the amino group's directing ability could be harnessed.

A plausible strategy for the functionalization of this compound would involve the palladium-catalyzed C-H activation directed by the 8-amino group (or a derivative thereof). This approach allows for the introduction of aryl, alkyl, or other functional groups. nih.govnih.gov

Table 1: Representative Conditions for Directed C-H Functionalization of Heterocycles

| Reaction Type | Catalyst/Reagent | Directing Group | Position Functionalized | Ref |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ | Amine/Amide | Ortho to directing group | nih.gov |

| Alkylation | Pd(OAc)₂ | 8-aminoquinoline | β-position of carboxylic acids | nih.gov |

| Olefination | [RhCp*Cl₂]₂ | Amide | Ortho C-H bond | acs.org |

Synthesis of Advanced Isoquinoline Architectures from this compound and its Analogs

The strategic functionalization of this compound opens pathways to the synthesis of more complex, multi-cyclic isoquinoline structures with potential applications in medicinal chemistry and materials science. nih.gov

Formation of Fused Polycyclic Systems (e.g., Indolo- and Furo-Annulated Isoquinolines)

The construction of fused polycyclic systems is a significant area of synthetic chemistry, leading to rigid molecular frameworks with defined three-dimensional shapes. polimi.itcore.ac.uk The 8-amino and 7-methoxy groups of the title compound are ideal handles for annulation reactions to form fused heterocyclic rings.

Indolo-Annulated Isoquinolines: The synthesis of indolo[7,8-g]isoquinolines can be envisioned starting from this compound. A classic approach would be the Fischer indole (B1671886) synthesis. This would involve the reaction of the 8-amino group with a suitable ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization and rearrangement to furnish the indole ring fused to the isoquinoline core.

Alternatively, modern transition-metal-catalyzed methods offer elegant solutions. For instance, a palladium-catalyzed coupling of 8-amino-7-methoxyisoquinoline with a suitably substituted alkyne, followed by an intramolecular cyclization, could yield the desired indolo-isoquinoline system. nih.gov

Furo-Annulated Isoquinolines: The synthesis of furo-annulated isoquinolines would likely require modification of the 7-methoxy group. Cleavage of the methyl ether to reveal a 7-hydroxy group would provide a key functional group for furan (B31954) ring formation. This 7-hydroxy-8-amino-isoquinoline is a valuable intermediate. For example, a Pechmann condensation with a β-ketoester could be adapted, or a reaction with an α-haloketone followed by intramolecular cyclization could construct the furan ring, resulting in a furo[2,3-g]isoquinoline or furo[3,2-h]isoquinoline derivative, depending on the cyclization strategy.

Table 2: General Strategies for Fused Heterocycle Synthesis

| Target System | Key Precursor Functionalities | Common Reaction Name/Type | Ref |

|---|---|---|---|

| Indole | Arylamine, Ketone/Aldehyde | Fischer Indole Synthesis | polimi.it |

| Indole | Arylamine, Alkyne | Pd-catalyzed Annulation | nih.gov |

| Furan | Phenol, α-haloketone | Etherification/Cyclization | nih.gov |

Derivatization Leading to Tetrahydroisoquinoline Structures

Tetrahydroisoquinolines are a prominent class of compounds in medicinal chemistry, often associated with a wide range of biological activities. The reduction of the isoquinoline core of this compound and its derivatives leads to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) structures.

The most common method for this transformation is catalytic hydrogenation. Using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere effectively reduces the C=N bond and the adjacent C=C bond of the pyridine ring. The reaction conditions (pressure, temperature, solvent, and catalyst choice) can be tuned to achieve high yields and chemoselectivity, preserving the functional groups on the benzene ring.

Another approach involves chemical reduction. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an acid, or more powerful reducing agents like lithium aluminum hydride (LiAlH₄), can be used. However, care must be taken to avoid the reduction of other functional groups that might be present in more complex derivatives. The conversion of the amine to a dihydrochloride (B599025) salt can enhance solubility for certain reduction procedures.

Table 3: Common Reduction Methods for Isoquinolines

| Reagent/Catalyst | Solvent | Key Features | Ref |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Acetic Acid | Standard, effective for many substrates | |

| H₂, PtO₂ | Methanol, HCl | Often used for hydrochloride salts |

Construction of Spiro- and Bridged Isoquinoline Compounds

Spiro and bridged isoquinoline frameworks represent complex three-dimensional structures that are of great interest due to their conformational rigidity and novel pharmacological profiles. rsc.orgmasterorganicchemistry.com The synthesis of such compounds from this compound would require multi-step sequences.

Spiro-Isoquinolines: To construct a spiro-isoquinoline, one of the carbon atoms of the isoquinoline ring (commonly C1 or C4) becomes the spiro-center, shared with a second ring. qmul.ac.uk A general strategy involves preparing an isoquinoline derivative with a tethered nucleophile or electrophile that can participate in an intramolecular cyclization.

Starting from this compound, one could N-alkylate the amino group with a chain containing a terminal functional group. For example, alkylation with a dihaloalkane could be followed by an intramolecular cyclization to form a spiro-piperidine or spiro-pyrrolidine ring at the 8-position, though this would form a spiro-indoline type structure rather than a spiro-isoquinoline. A more common approach involves functionalizing the isoquinoline core itself. For instance, if a suitable side chain is installed at the C1 position of a tetrahydroisoquinoline derivative of the title compound, it could undergo a Pictet-Spengler-type reaction or Friedel-Crafts alkylation onto the benzene ring to form a spirocyclic system. The historical work by Kametani and colleagues on phenolic cyclization reactions laid the groundwork for creating such complex spiro-systems.

Bridged-Isoquinolines: Bridged isoquinolines contain a bridge of one or more atoms connecting two non-adjacent positions of the isoquinoline framework. Their synthesis is challenging and often involves intramolecular cycloaddition reactions. A potential strategy could involve derivatizing the 8-amino group and another position on the isoquinoline ring (e.g., C1 or C4) with groups that can react in an intramolecular fashion. For example, an intramolecular Diels-Alder reaction of a furan-tethered isoquinoline (an "IMDAF" strategy) or a [3+2] cycloaddition could be employed to construct the bridged system. These advanced strategies allow for the rapid assembly of molecular complexity from relatively simple starting materials. rsc.org

Table 4: Synthetic Approaches to Spiro and Bridged Systems

| Target Architecture | Key Synthetic Strategy | Description | Ref |

|---|---|---|---|

| Spirocycle | Intramolecular Cyclization | A tethered functional group attacks the isoquinoline ring. | |

| Spirocycle | Phenolic Cyclization | An activated aromatic ring attacks an iminium ion. | |

| Bridged System | Intramolecular Diels-Alder | A diene and dienophile on the same molecule react. | rsc.org |

Advanced Methodologies for Structural Elucidation and Characterization in 7 Methoxyisoquinolin 8 Amine Research

Spectroscopic Techniques for Structural Confirmation of 7-Methoxyisoquinolin-8-amine and Derivatives

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and functional groups present in a compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of an isoquinoline (B145761) derivative, distinct signals will appear for the aromatic protons on the isoquinoline core, the protons of the methoxy (B1213986) group, and the amine protons. For instance, in related isoquinoline structures, the methoxy group protons (OCH₃) typically appear as a singlet in the upfield region of the spectrum. mdpi.com Aromatic protons will resonate in the downfield region, and their splitting patterns (singlet, doublet, triplet, etc.) can help determine their relative positions on the ring system. The amine (NH₂) protons often appear as a broad singlet.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Isoquinoline Derivatives

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isoquinoline Aromatic H | 7.0 - 9.0 | 110 - 160 |

| Methoxy (OCH₃) H | ~3.8 | ~55 |

| Amine (NH₂) H | Broad, variable | - |

| Isoquinoline C1 | - | ~164 |

| Isoquinoline C5 | - | ~130 |

| Isoquinoline C8 | - | ~115 |

Note: The exact chemical shifts for this compound will vary depending on the solvent and experimental conditions. The data presented is representative of similar isoquinoline structures. mdpi.comcdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-Q-TOF)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₁₀H₁₀N₂O), HRMS would be used to confirm its exact molecular weight of 174.0793 g/mol . chemscene.com This is achieved by observing the molecular ion peak ([M+H]⁺) in the mass spectrum. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique often coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer. ESI is particularly useful for polar and thermally labile molecules like many isoquinoline derivatives, as it allows for their ionization directly from solution with minimal fragmentation. The Q-TOF analyzer then provides high-resolution and accurate mass measurements. This combination (ESI-Q-TOF) is a powerful tool for both confirming the identity of known compounds and for identifying unknown derivatives by analyzing their fragmentation patterns. kuleuven.be

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), ether (C-O), and aromatic (C=C and C-H) functional groups.

N-H Stretching: Primary amines (like the 8-amino group) typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orgorgchemboulder.com

C-O Stretching: The methoxy group will exhibit a strong C-O stretching band, usually in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: The isoquinoline ring system will show several sharp to medium intensity bands in the 1400-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the aromatic rings. mdpi.comresearchgate.net

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Sharp |

| Ether (C-O) | Stretch | 1000 - 1300 | Strong |

X-ray Crystallography for Determination of Absolute Stereochemistry and Molecular Conformation

For derivatives of this compound, particularly those that are chiral or have complex stereochemistry, X-ray crystallography is invaluable for determining the absolute stereochemistry. semanticscholar.org It can definitively establish the spatial arrangement of substituents on the isoquinoline core. The resulting crystal structure provides a detailed and static picture of the molecule's conformation, which can be crucial for understanding its chemical properties and interactions. d-nb.infonih.gov

Chromatographic Techniques for Purification and Purity Assessment, including UPLC

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of this compound research, chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its purity.

Ultra-Performance Liquid Chromatography (UPLC) is a modern high-pressure liquid chromatography technique that utilizes smaller stationary phase particles (typically less than 2 µm) than traditional HPLC. This results in significantly higher resolution, faster analysis times, and greater sensitivity. UPLC is an excellent method for assessing the purity of this compound samples. bldpharm.com By developing a suitable method (i.e., selecting the appropriate column and mobile phase), one can separate the target compound from any starting materials, byproducts, or other impurities. The purity is typically determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. High purity is often required for subsequent biological or analytical studies. vwr.comextrasynthese.com Other chromatographic techniques like HPLC and thin-layer chromatography (TLC) are also widely used for monitoring reaction progress and for purification. mdpi.comresearchgate.netnih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula.

For this compound (C₁₀H₁₀N₂O), the theoretical elemental composition is:

Carbon (C): 68.95%

Hydrogen (H): 5.79%

Nitrogen (N): 16.08%

Oxygen (O): 9.18%

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's elemental composition and, by extension, its molecular formula. mdpi.com This technique is often used in conjunction with HRMS to provide robust confirmation of a newly synthesized compound's identity.

Applications and Utility of 7 Methoxyisoquinolin 8 Amine in Organic Synthesis and Research Tools

Role as a Versatile Synthetic Building Block and Synthon in Complex Molecule Synthesis

In organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into the structure of a larger, more complex target molecule. nih.gov 7-Methoxyisoquinolin-8-amine and its close analogs are prime examples of such synthons, particularly in the synthesis of alkaloids and other biologically active heterocyclic compounds. The isoquinoline (B145761) core is a common motif in natural products, and the amino group at the C8 position provides a convenient handle for elaboration and annulation reactions to build additional rings.

A pertinent example can be seen in the synthesis of the marine alkaloid aaptamine, which features a 1H-benzo[d,e] nih.govmdpi.comnaphthyridine ring system. Research has demonstrated that a closely related compound, 8-amino-6,7-dimethoxy-1-methylisoquinoline, is a key intermediate in one synthetic route. researchgate.net In this process, the precursor, 6,7-dimethoxy-1-methylisoquinoline, undergoes nitration at the C8 position, followed by reduction of the nitro group to yield the crucial 8-amino functionality. researchgate.net This amine is then poised for further transformations to construct the final polycyclic system. This example highlights how the 8-aminoisoquinoline (B1282671) scaffold serves as a critical precursor for assembling complex heterocyclic architectures.

Precursor in the Rational Design and Synthesis of Diverse Chemical Entities

Rational drug design leverages the structural understanding of biological targets to create molecules with specific and enhanced activities. The 7-methoxyisoquinoline (B1361142) scaffold has proven to be a valuable starting point in this endeavor, particularly in the development of kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

The discovery of potent and selective inhibitors for the Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling, illustrates this principle. A fragment-based drug design approach led to the development of the clinical candidate PF-06650833, a complex molecule that incorporates the 7-methoxyisoquinoline core. researchgate.net Although the final molecule is a 6-carboxamide derivative rather than an 8-amine, the research underscores the value of the 7-methoxyisoquinoline moiety as a foundational scaffold. In this context, the isoquinoline ring system acts as an anchor, positioning other functional groups to make critical interactions within the ATP-binding site of the kinase. nih.gov The strategic design process involves iterative cycles of computational modeling, chemical synthesis, and biochemical validation to optimize both potency and properties like membrane permeability. nih.gov

This application demonstrates how this compound can serve as a precursor in a broader synthetic program. The amine group can be readily converted to other functionalities (e.g., amides, halides via Sandmeyer reaction) to explore the structure-activity relationship (SAR) around the isoquinoline core, enabling the fine-tuning of a molecule's interaction with its biological target.

Utility in the Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is essential in the pharmaceutical industry. The efficacy of this process relies heavily on the design of chiral ligands that coordinate to a metal center and control the stereochemical outcome of a reaction. Chiral amines and diamines are among the most successful classes of ligands for this purpose. mdpi.com

While direct applications of this compound in this context are not widely documented, extensive research on the closely related 8-amino-5,6,7,8-tetrahydroquinoline scaffold provides a strong proof of concept. nih.govresearchgate.net These chiral diamine derivatives have been successfully employed as ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) of cyclic imines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.comnih.gov In these systems, the chiral ligand coordinates to a metal center (e.g., Rhodium or Iridium), creating a chiral environment that directs the addition of hydrogen to one face of the substrate, leading to a product with high enantiomeric excess (ee).

The performance of these related catalyst systems, summarized in the table below, demonstrates the potential of the 8-amino-aza-heterocycle motif in asymmetric synthesis.

| Catalyst Precursor | Ligand | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| [CpRhCl2]2 | (R)-CAMPY | >99 | 69 |

| [CpIrCl2]2 | (R)-CAMPY | >99 | 40 |

| [CpRhCl2]2 | (R)-Me-CAMPY | >99 | 67 |

| [CpIrCl2]2 | (R)-Me-CAMPY | >99 | 27 |

Based on these findings, it is plausible that this compound could be derivatized or used as a scaffold to develop novel chiral ligands for a range of asymmetric transformations. rsc.org

Exploration of Catalytic Applications, both as a Catalyst or Ligand

The utility of this compound in catalysis extends beyond its potential use in chiral ligands. The molecule possesses multiple features that could be exploited in various catalytic roles. The basic nitrogen atoms—both the ring nitrogen and the exocyclic amine—can function as Brønsted or Lewis basic sites, potentially enabling it to act as an organocatalyst in reactions that require base catalysis.

More commonly, molecules of this type serve as ligands that modify the activity of a transition metal catalyst. nih.gov As discussed previously, derivatives of the related 8-amino-tetrahydroquinoline have been effectively used as chelating diamine ligands in complexes for asymmetric transfer hydrogenation. nih.govresearchgate.net The two nitrogen atoms coordinate to the metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's reactivity and selectivity. The aromatic nature of this compound, compared to its saturated tetrahydroquinoline counterparts, would result in different electronic (e.g., π-accepting) and conformational properties, offering a pathway to tune the catalytic activity for different substrates or reactions.

Integration into the Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). espublisher.com The ability to tune the properties of MOFs by choosing specific metal nodes and organic linkers has led to their application in gas storage, separation, and catalysis. doi.org

Amine-functionalized linkers are of particular interest in MOF synthesis. researchgate.net The amine groups can serve several purposes: they can act as additional coordination sites, they can be used for post-synthetic modification to introduce other functionalities, or they can imbue the final MOF with basic properties. mdpi.com The basicity imparted by amine groups is especially useful for applications such as the capture of acidic gases like CO2 or for heterogeneous base catalysis. researchgate.net

This compound is a promising candidate for use as a linker or modulator in MOF synthesis. It possesses two distinct nitrogen atoms (the endocyclic isoquinoline nitrogen and the exocyclic 8-amino group) that could coordinate to metal centers, potentially forming bidentate chelating or bridging connections to build the framework. While specific MOFs constructed from this compound have not been extensively reported, the principles of MOF design strongly suggest its potential utility in creating functionalized frameworks with tailored properties for catalysis or adsorption. fraunhofer.de

Contributions to Novel Research Tools and Methodologies (e.g., in biofabrication or chemical conjugates)

The development of novel research tools, such as chemical probes, fluorescent labels, and affinity reagents, is crucial for advancing our understanding of biological systems. These tools often require molecular scaffolds that can be easily functionalized and conjugated to other molecules of interest.

This compound possesses a key feature for such applications: a reactive primary amine group. This group can readily undergo a variety of chemical reactions, such as acylation or reductive amination, to attach it to biomolecules, surfaces, or other chemical moieties. For example, it could be conjugated to a fluorophore to create a probe for cellular imaging, or attached to a known drug molecule to explore new biological activities. Companies that specialize in chemical building blocks for research and drug discovery offer a vast array of functionalized heterocyclic compounds for these purposes. enamine.net

While specific applications of this compound as a research tool are not yet prominent in the literature, its chemical structure makes it a versatile platform for the future development of such reagents. Its derivatization could lead to new chemical conjugates for use in proteomics, diagnostics, or the development of targeted therapeutic agents.

Future Research Directions and Perspectives for 7 Methoxyisoquinolin 8 Amine Chemistry

Exploration of Novel and Efficient Synthetic Pathways

While traditional methods such as the Bischler-Napieralski and Pictet-Spengler reactions have been foundational for isoquinoline (B145761) synthesis, they often suffer from limitations like harsh conditions and limited substrate scope. rsc.orgniscpr.res.inresearchgate.net Modern research is focused on overcoming these challenges by developing more efficient and versatile synthetic routes. A key area of future exploration is the continued development of transition-metal-catalyzed reactions, particularly those involving C-H bond activation. niscpr.res.inmdpi.com

Strategies utilizing catalysts based on rhodium, ruthenium, palladium, and cobalt have emerged as powerful tools for constructing the isoquinoline core in a more atom-economical manner. mdpi.comacs.orgorganic-chemistry.org These methods often involve the annulation of readily available precursors like benzamides or oximes with alkynes. mdpi.comorganic-chemistry.org For instance, Rh(III)-catalyzed C-H activation allows for the direct coupling of N-methoxy benzamides with alkynes, offering a highly regioselective pathway to isoquinolinones. nih.gov Future work will likely focus on expanding the catalyst portfolio to include more earth-abundant metals and developing protocols that operate under milder conditions with broader functional group tolerance. acs.orgresearchgate.net

Another promising avenue is the advancement of organocatalytic reactions, which provide metal-free alternatives for isoquinoline synthesis. nih.govnih.gov These methods utilize small organic molecules to catalyze reactions, such as asymmetric Pictet-Spengler cyclizations, enabling the enantioselective synthesis of chiral isoquinoline alkaloids. nih.govsci-hub.box Further research into novel organocatalysts and cascade reactions that allow for the construction of complex molecular architectures in a single step will be a significant focus. nih.gov The development of photocatalytic and electrochemical syntheses also represents a frontier, offering novel reactivity and the potential for more sustainable processes. mdpi.comrsc.org

Advancements in Sustainable and Green Chemistry Approaches for Isoquinoline Production

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. rsc.orgrsc.org The synthesis of isoquinolines is no exception, with a growing emphasis on developing sustainable and green methodologies. rsc.org This involves a shift away from toxic solvents, hazardous reagents, and energy-intensive processes that characterize many traditional synthetic routes. rsc.orgrsc.org

Key advancements in this area include:

Benign Solvents and Recyclable Catalysts : Research is focused on replacing hazardous solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). rsc.orgniscpr.res.intandfonline.com For example, a Ru(II) catalyst in PEG-400 has been used for the synthesis of isoquinolines, where the catalytic system can be recovered and reused multiple times without significant loss of activity. rsc.orgniscpr.res.in

Energy-Efficient Methodologies : The use of alternative energy sources such as microwave irradiation and ultrasound is becoming more common. rsc.org These techniques can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgrsc.org Ultrasound-assisted synthesis, for instance, promotes reactions under mild conditions with high yields in shorter durations. rsc.org

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. C-H activation/annulation reactions are inherently more atom-economical than classical methods that may generate stoichiometric byproducts. mdpi.com

Flow Chemistry : Continuous flow chemistry offers a paradigm shift from traditional batch processing. mdpi.comspringerprofessional.de By performing reactions in microreactors, it allows for enhanced control over reaction parameters, improved safety when handling hazardous intermediates, and easier scalability. springerprofessional.demtak.hu The application of flow chemistry to multistep syntheses of heterocyclic compounds is a rapidly growing area that holds immense promise for the sustainable production of isoquinoline derivatives. mtak.huuc.pt

| Green Chemistry Approach | Description | Example in Isoquinoline Synthesis | Potential Advantage |

|---|---|---|---|

| Recyclable Catalysts | Catalysts that can be easily separated from the reaction mixture and reused for multiple cycles. | Ru(II) catalyst in PEG-400 for annulation of hydrazines with alkynes. niscpr.res.in | Reduced cost, less metal waste. |

| Alternative Energy Sources | Use of non-conventional energy inputs to drive reactions. | Ultrasound-assisted electrophilic cyclization to form isoquinoline-2-oxides. rsc.org | Shorter reaction times, lower energy consumption. |

| Solvent-Free Reactions | Reactions conducted without a solvent, often using microwave irradiation. | Microwave-assisted multi-component synthesis on an alumina (B75360) surface. rsc.org | Eliminates solvent waste, simplifies purification. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch. | Multistep synthesis of heterocyclic scaffolds in telescoped sequences. mtak.hu | Improved safety, scalability, and process control. |

Development of Highly Regioselective and Stereoselective Derivatization Strategies

For applications in medicine and materials science, precise control over the three-dimensional arrangement of atoms is crucial. Therefore, the development of highly regioselective and stereoselective methods for the synthesis and functionalization of the 7-Methoxyisoquinolin-8-amine scaffold is a critical research direction.

Regioselectivity , which controls the position of functionalization on the isoquinoline ring, is often achieved through directing groups in metal-catalyzed C-H activation reactions. mdpi.comnih.gov A functional group on the starting material, such as an N-methoxybenzamide, can coordinate to the metal catalyst, directing the C-H activation to a specific ortho position. mdpi.com This approach allows for the predictable and selective formation of one constitutional isomer over others. Future research will aim to discover new directing groups that can be easily installed and removed and that can direct functionalization to every position on the isoquinoline core. nih.gov

Stereoselectivity involves controlling the formation of stereoisomers, which is particularly important when creating chiral centers. khanacademy.org Asymmetric organocatalysis has proven to be a powerful tool for achieving high enantioselectivity in the synthesis of isoquinoline derivatives. nih.govnih.gov For example, quinine-based squaramide organocatalysts have been used in one-pot sequences to produce 3,4-dihydroisoquinolin-1(2H)-ones with excellent control over the stereochemistry at two adjacent centers. nih.gov The development of new chiral catalysts and ligands for both organocatalysis and transition metal catalysis will continue to be a major focus, enabling the synthesis of complex, enantiopure isoquinoline alkaloids and their analogues. sci-hub.boxacs.org

Deeper Integration of Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry and cheminformatics are becoming indispensable tools in modern organic synthesis. rsc.org For this compound and its derivatives, deeper integration of computational methods can accelerate the discovery and optimization of synthetic routes.

Density Functional Theory (DFT) calculations can be employed to elucidate complex reaction mechanisms, such as those in transition-metal-catalyzed C-H activation cycles. acs.org By modeling reaction intermediates and transition states, researchers can gain insights into the factors that control reactivity and selectivity. nih.gov This understanding can guide the rational design of more efficient catalysts and help predict the outcomes of new reactions. For example, computational studies can explain the observed regioselectivity in the functionalization of quinolines and isoquinolines, attributing it to the stability of key radical intermediates. nih.gov

Furthermore, computational tools can be used to screen virtual libraries of potential catalysts or substrates, identifying promising candidates for experimental investigation. This predictive capability can save significant time and resources in the laboratory. As computational power and theoretical models continue to improve, their role in predicting reaction feasibility, optimizing conditions, and even designing entirely new synthetic pathways for complex targets like functionalized isoquinolines will expand significantly. rsc.org

Synergistic Research at the Interface of Organic Synthesis and Material Science Methodologies

The unique electronic and photophysical properties of the isoquinoline scaffold make it an attractive building block for advanced functional materials. rsc.org Future research will increasingly explore the synergy between organic synthesis and materials science to develop novel materials based on this compound.

The planar, aromatic structure of isoquinoline derivatives is well-suited for applications in optoelectronics. rsc.org Synthetic chemists can design and create derivatives with specific substituents to tune their properties, such as their fluorescence emission wavelength or their performance as organic semiconductors. rsc.org For example, dihydrothieno[2,3-c]isoquinolines have been investigated as luminescent materials, where substituents on the core structure influence the photophysical characteristics. acs.org

Another area of interest is the development of isoquinoline-based sensors and corrosion inhibitors. acs.org The nitrogen atom in the isoquinoline ring can coordinate to metal ions, making these compounds suitable as metal-chelating ligands. rsc.org This property can be exploited to create fluorescent sensors for detecting specific metal ions or to design molecules that adsorb onto metal surfaces and protect them from corrosion. acs.org The targeted synthesis of this compound derivatives with tailored electronic and binding properties will be crucial for advancing these applications.

| Material Application | Relevant Property of Isoquinoline Core | Synthetic Goal for Derivatization |

|---|---|---|

| Organic Semiconductors | Planar aromatic structure, tunable electronic properties. rsc.org | Introduce extended π-conjugation and electron-donating/withdrawing groups. |

| Fluorescent Dyes/Sensors | Inherent fluorescence, ability to chelate metals. rsc.org | Modify substituents to control emission wavelength and introduce specific binding sites for analytes. |

| Corrosion Inhibitors | Ability to adsorb onto metal surfaces via heteroatoms. acs.org | Synthesize derivatives with high surface affinity and protective film-forming capabilities. |

| Chiral Ligands | Rigid scaffold capable of hosting stereogenic centers. niscpr.res.innih.gov | Develop asymmetric syntheses to produce enantiopure isoquinolines for use in catalysis. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 7-Methoxyisoquinolin-8-amine, and what critical steps ensure yield and purity?

- Methodological Answer : The compound is synthesized via alkylation and demethylation of 8-quinolinol derivatives. Key steps include:

- Methylation using dimethyl sulfate under anhydrous conditions (e.g., in DMF at 60°C).

- Nucleophilic substitution at the 8-position with ammonia or amine sources.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).

- Yield optimization requires strict control of stoichiometry (1.2–1.5 equivalents of alkylating agents) and reaction monitoring via TLC.

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at ~δ 3.8–4.0 ppm and amine protons (NH₂) at δ 5.5–6.0 ppm (broad singlet). Use 2D NMR (COSY, HSQC) to resolve coupling patterns.

- X-ray crystallography : Resolve the isoquinoline ring conformation and methoxy group orientation (dihedral angle ~10–15° relative to the aromatic plane).

- Elemental analysis : Validate C, H, N composition (theoretical: C 65.91%, H 5.49%, N 15.38%).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards).

- Work in a fume hood to avoid inhalation; store at 2–8°C under inert gas (N₂/Ar).

- Spill management: Neutralize with 5% acetic acid, then absorb with vermiculite.

- First aid: Flush eyes with water for 15 minutes; wash skin with soap and water.

Advanced Research Questions

Q. How does the methoxy group influence the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- The amine group acts as a primary donor, while the methoxy oxygen may participate in weak axial coordination (e.g., with Cu²⁺ or Pd²⁺).

- Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior).

- Compare stability constants (log K) with non-methoxy analogs using potentiometric titrations (pH 3–9).

- XANES/EXAFS can clarify bonding geometry.

Q. How can AI-driven retrosynthetic tools optimize pathways for this compound?

- Methodological Answer :

- Input the SMILES string into platforms like Reaxys or Pistachio, applying the "Template_relevance" model.

- Filter routes by precursor availability (e.g., 8-hydroxyisoquinoline derivatives) and step economy.

- Validate predicted routes with DFT calculations (e.g., Gibbs free energy of intermediates) and microreactor trials.

- Prioritize pathways with ≥80% atom economy and minimal protecting groups.

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility checks : Synthesize the compound in triplicate under inert atmospheres (to prevent oxidation).

- Analytical cross-validation : Use DSC for melting point analysis (heating rate 5°C/min) and compare with NIST data.

- Statistical outlier detection : Apply Grubbs’ test (α = 0.05) to literature datasets.

- HPLC purity assessment : Use a C18 column (MeCN/H₂O + 0.1% TFA) to rule out impurities.

Q. How does the methoxy group affect regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- The methoxy group directs electrophiles (e.g., NO₂⁺) to the para position relative to itself on the isoquinoline ring.

- Confirm via nitration trials (HNO₃/H₂SO₄, 0°C) followed by LC-MS to identify mono-nitro products.

- Compare with computational models (Hammett σₚ values) to quantify electronic effects.

- Kinetic studies (e.g., UV-Vis monitoring) reveal activation barriers for competing pathways.

Data Presentation Guidelines

- For publications : Follow IUPAC naming rules, bold compound numbers (e.g., 1 ), and report spectral data in tables (δ, J-values). Use scientific notation for concentrations (e.g., 2.5 × 10⁻⁴ M).

- Graphics : Avoid overcrowding schemes; highlight key synthetic steps or coordination geometries in figures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。